molecular formula C8H2ClF5O2 B1443156 Pentafluorophenyl 2-chloroacetate CAS No. 240487-99-4

Pentafluorophenyl 2-chloroacetate

Cat. No. B1443156
CAS RN: 240487-99-4
M. Wt: 260.54 g/mol
InChI Key: VVKNQIGLUQLDPD-UHFFFAOYSA-N
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Description

“Pentafluorophenyl 2-chloroacetate” is a chemical compound with the molecular formula C8H2ClF5O2 . It has a molecular weight of 260.55 .


Synthesis Analysis

The synthesis of Pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) involves the intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . This process facilitates SCNP functionalization without altering its backbone structure .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H2ClF5O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 .


Chemical Reactions Analysis

Pentafluorophenyl-functional SCNPs are prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines results in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids, and even peptides .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

  • Chemical Reactions and Synthesis:

    • Pentafluorophenol reacts with sodium trichloroacetate in the Reimer-Tiemann reaction, producing compounds like pentafluorophenyl orthoformate and tetrakis(pentafluorophenoxy)ethene. These products have potential use in various chemical synthesis processes (Brooke et al., 1998).
    • Tris(pentafluorophenyl)borane, a derivative, has been utilized as a catalyst in reactions like hydrometallation, alkylations, and aldol-type reactions. It also plays a role in stabilizing uncommon coordination geometries of carbon (Erker, 2005).
  • Organic Polymerization:

    • Pentafluorophenylboranes are significant in metallocene-based industrial processes for olefin polymerization. They have evolved from being curiosities to important commodities in the field of catalysis and polymerization (Piers & Chivers, 1998).
  • Electrolyte Additives in Batteries:

    • Derivatives like 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole have been explored as bifunctional electrolyte additives for lithium-ion batteries, offering benefits like overcharge protection and improved battery operation efficiency (Chen & Amine, 2007).
  • Medical and Biological Research:

    • Succinimidyl and pentafluorophenyl active esters of carboxyfluorescein have been prepared for applications in bioconjugation and biochemical research, demonstrating the versatility of pentafluorophenyl compounds in life sciences (Adamczyk et al., 1997).
  • Material Science:

    • Pentafluorophenyl-containing compounds have been used to modify metal oxide surfaces with fluorescent chlorosulfonated corroles, opening avenues for applications like optical imaging and material characterization (Blumenfeld et al., 2013).

Safety and Hazards

“Pentafluorophenyl 2-chloroacetate” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The preparation of SCNPs containing activated ester moieties offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry . This suggests potential future directions in the field of bio-inspired single-chain polymer nanoparticles (SCNPs), which are formed by intramolecular collapse of individual polymer chains .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF5O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKNQIGLUQLDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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